
1-(Azetidin-3-yloxy)phthalazine hydrochloride
Vue d'ensemble
Description
1-(Azetidin-3-yloxy)phthalazine hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Azetidin-3-yloxy)phthalazine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of an azetidine ring attached to a phthalazine moiety. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Recent studies have shown efficient synthetic routes that yield high purity and yield of the desired compound .
Anticancer Properties
This compound has been studied extensively for its anticancer properties. It has been shown to inhibit various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. For example, derivatives of phthalazine have been reported to exhibit potent activity against human colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with some compounds achieving IC50 values as low as 7 µM .
Table 1: Anticancer Activity of Phthalazine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
6o | HCT-116 | 7±0.06 |
6m | HCT-116 | 13±0.11 |
6d | HCT-116 | 15±0.14 |
6o | MCF-7 | 16.98±0.15 |
Sorafenib | MCF-7 | 7.26±0.3 |
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and angiogenesis. Specifically, it has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor vascularization . Molecular docking studies have confirmed its binding affinity to the VEGFR-2 active site, suggesting a competitive inhibition mechanism.
Neuropharmacological Applications
In addition to its anticancer properties, compounds similar to this compound have been explored for their potential in treating central nervous system disorders. Research indicates that azetidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety .
Case Studies and Research Findings
Case Study: VEGFR-2 Inhibition
In a study assessing various phthalazine derivatives, compound 6o was identified as one of the most effective VEGFR-2 inhibitors with an IC50 value comparable to that of established drugs like sorafenib . This underscores the potential utility of phthalazine derivatives in clinical settings.
Research Findings: ADMET Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of synthesized derivatives indicate favorable characteristics for drug development. Most compounds exhibited good solubility and permeability, alongside acceptable metabolic stability .
Propriétés
IUPAC Name |
1-(azetidin-3-yloxy)phthalazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c1-2-4-10-8(3-1)5-13-14-11(10)15-9-6-12-7-9;/h1-5,9,12H,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHRYMSMRHDRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NN=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.